molecular formula C7H6FN3 B1450021 7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 2251137-28-5

7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B1450021
CAS No.: 2251137-28-5
M. Wt: 151.14 g/mol
InChI Key: FCNLZYWYZLAZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is a fluorinated benzotriazole derivative characterized by a fluorine substituent at the 7-position and a methyl group on the triazole ring. This specific substitution pattern enhances the compound's chemical stability and influences its biological activity, making it a valuable scaffold in medicinal chemistry research . Research Applications: • Anticancer Research: This compound has demonstrated potent cytotoxic activity in scientific studies. For instance, research has shown it to be effective against HCT116 colon cancer cells, with an IC50 value of 0.43 µM, indicating its potential as a lead compound in oncology research . Its mechanism is associated with inducing apoptosis and inhibiting cell proliferation by modulating epithelial and mesenchymal markers . • Antimicrobial Research: Derivatives of this benzotriazole core have shown promising broad-spectrum antimicrobial properties, with some studies reporting efficacy against various Gram-positive and Gram-negative bacteria as well as fungi . • Chemical Synthesis: The compound serves as a versatile building block in organic synthesis. The fluorine atom can undergo further substitution reactions, and the triazole ring system can participate in coordination chemistry as a ligand, making it useful for creating more complex molecules for material science and pharmaceutical development . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

7-fluoro-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c1-11-7-5(8)3-2-4-6(7)9-10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNLZYWYZLAZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2F)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-methyl-1H-benzo[d]triazole generally proceeds via cyclization reactions starting from appropriately substituted precursors:

  • Key Starting Material: 2-fluoroaniline is a common precursor, providing the fluorine atom at the 7-position of the benzotriazole ring.

  • Methylation Step: Introduction of the methyl group at the 1-position is typically achieved by reaction with methyl isocyanate or methylating agents under controlled conditions.

  • Cyclization: The formation of the benzotriazole core involves cyclization under catalytic conditions. Catalysts such as copper or palladium salts are frequently employed to promote ring closure.

  • Solvents and Conditions: Polar aprotic solvents like dimethylformamide (DMF) or nonpolar solvents such as toluene are used. Elevated temperatures facilitate the cyclization process, typically ranging from 80°C to 150°C depending on the catalyst and solvent system.

  • Reaction Time: The reaction duration varies but often spans several hours (e.g., 12-18 hours) to ensure complete cyclization and high yields.

This method provides a robust route to the target compound with good control over regioselectivity and substitution pattern.

Industrial Production Techniques

In industrial settings, the synthesis of 7-Fluoro-1-methyl-1H-benzo[d]triazole is optimized for scale, yield, and purity:

  • Continuous Flow Synthesis: Automated continuous flow reactors are employed to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentration, improving reproducibility and throughput.

  • Process Optimization: Parameters like catalyst loading, solvent choice, and reaction time are finely tuned to maximize yield and minimize by-products.

  • Purification: Industrial purification may involve crystallization or chromatographic techniques to achieve high purity necessary for pharmaceutical or material science applications.

This approach ensures consistent quality and scalability for commercial production.

Alternative Preparation via Methylation of 7-Fluoro-1H-benzo[d]triazole

An alternative synthetic approach involves:

  • Starting from 7-fluoro-1H-benzo[d]triazole, which can be prepared by established methods.

  • Base-Mediated Methylation: Treatment with a strong base such as sodium hydroxide in aqueous solution, followed by methylation using methylating agents like dimethyl sulfate ((CH3O)2SO2) at room temperature.

  • The reaction proceeds over approximately 18 hours, producing a mixture of methylated isomers.

  • Isolation: The methylated products are extracted using organic solvents (ether, diethyl acetate) and purified by flash chromatography to isolate the desired 7-Fluoro-1-methyl-1H-benzo[d]triazole isomer.

This method provides an alternative pathway to the target compound, especially useful for modifying the triazole ring post-formation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Advantages References
Cyclization of 2-fluoroaniline with methyl isocyanate 2-fluoroaniline, methyl isocyanate Cu or Pd catalysts, DMF/toluene Elevated temperature (80-150°C), several hours High regioselectivity, scalable
Continuous flow industrial synthesis Same as above Automated reactors Controlled temp, pressure, flow rate High purity, reproducible, scalable
Base-mediated methylation of 7-fluoro-1H-benzo[d]triazole 7-fluoro-1H-benzo[d]triazole NaOH, dimethyl sulfate Room temperature, 18 hours Alternative route, post-ring formation modification

Research Findings and Notes

  • The presence of the fluorine atom at the 7-position enhances the chemical stability and biological activity of the compound, making the preparation of this specific substitution pattern important for medicinal chemistry applications.

  • The methylation step is crucial for biological activity modulation and can be performed either during ring formation or as a post-synthetic modification.

  • The choice of catalyst and solvent significantly influences the yield and purity of the final product.

  • Industrial methods focus on continuous flow synthesis to meet demands for consistent quality and large-scale production.

  • Purification techniques such as flash chromatography are essential to separate isomeric methylated products when methylation is performed post-cyclization.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can lead to the formation of different triazole-based compounds.

Scientific Research Applications

Scientific Research Applications

7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole has a broad spectrum of applications in scientific research, particularly in the following areas:

Anticancer Activity

Recent studies have demonstrated the potential of 7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole as an anticancer agent. For instance:

  • Cytotoxicity Studies : The compound exhibited an IC50 value of 0.43 µM against HCT116 colon cancer cells, indicating potent cytotoxic effects compared to other tested compounds.
  • Mechanism of Action : It induces apoptosis and inhibits cell proliferation by downregulating epithelial markers like E-cadherin and decreasing mesenchymal markers such as vimentin.

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

  • Efficacy Against Pathogens : Various studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal activities. For example, it has been reported to outperform standard antibiotics in inhibiting bacterial growth.

Coordination Chemistry

In coordination chemistry, 7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole serves as a valuable ligand for synthesizing metal complexes. Its ability to form stable chelates enhances the reactivity and selectivity of metal ions in various catalytic processes.

Material Science

The compound is utilized in developing new materials due to its stability and unique chemical properties. It is involved in producing dyes and pigments and acts as a stabilizer in polymer formulations.

Anticancer Research

Several studies have focused on the anticancer properties of this compound:

  • A study indicated that it significantly inhibited the growth of various cancer cell lines while inducing apoptosis through specific molecular pathways .

Antimicrobial Research

Research has shown that derivatives of this compound possess strong antimicrobial properties:

  • In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .

Mechanism of Action

The mechanism of action of 7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the triazole ring can provide stability and facilitate interactions with biological molecules.

Comparison with Similar Compounds

Fluorinated Benzotriazole Derivatives

A. Positional Isomers

  • Substituents: Fluorine at 4-position, methyl at 2-position. ¹H NMR (DMSO-d₆): δ 7.65 (d, J = 8.4 Hz, H-7), 4.51 (s, N-CH₃). Lower thermal stability compared to 7c, likely due to steric and electronic effects of substituent positions .

B. Nitro-Substituted Derivatives

  • 7-Fluoro-1-methyl-4-nitro-1H-benzo[d][1,2,3]triazole (8a): Synthesized via nitration of 7c in H₂SO₄/KNO₃ (65% yield, m.p. 115–116°C). Molecular weight: 197 g/mol (vs. 152 g/mol for 7c). Enhanced electrophilicity due to nitro group, influencing reactivity in further substitutions .

Triazole Hybrids with Heterocyclic Moieties

A. Quinoline-Triazole Hybrids

  • 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesized via Cu(I)-catalyzed click chemistry.

B. Terpyridine-Triazole Derivatives

  • Terpyridine with 1,2,3-triazole and (hetero)aryl substituents :
    • Decomposition temperatures >315°C, higher than 7c ’s stability.
    • Substituent-dependent photophysical properties (e.g., bathochromic shifts in emission spectra) .

A. Antitubercular Activity

  • 1,2,3-Triazole derivatives (e.g., 7c, 7d): Hydrophobic interactions with Mycobacterium tuberculosis Enoyl Acyl Carboxylase (e.g., binding to Gly96, Ile95). Fluorine substituents enhance target binding via polar interactions .

B. Acetylcholinesterase (AChE) Inhibition

  • Quinoline-triazole hybrids: Predicted binding affinity to AChE via computational studies, suggesting 7c-based analogs could be tailored for Alzheimer’s disease therapeutics .

Substituent Effects on Physicochemical Properties

Property 7c 4-Fluoro-2-methyl-2H-benzotriazole (7b) Quinoline-Triazole Hybrid
Melting Point 65–66°C Liquid oil Not reported
Molecular Weight 152 g/mol 152 g/mol ~400 g/mol
Thermal Stability Moderate Low High (>315°C)
Bioactivity Relevance Synthetic precursor Antitubercular lead AChE inhibition

Biological Activity

7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by various research findings and case studies.

  • IUPAC Name : 7-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
  • Molecular Formula : C8H6FN3
  • Molecular Weight : 179.15 g/mol
  • CAS Number : 1260982-79-3

Anticancer Activity

Recent studies have highlighted the anticancer properties of 7-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole and its derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • In a study evaluating triazole-containing hybrids, 7-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole exhibited an IC50 of 0.43 µM against HCT116 colon cancer cells, which is notably potent compared to other compounds tested (IC50 for Melampomagnolide B was 4.93 µM) .
    • The compound induced apoptosis and inhibited cell proliferation and migration in treated cancer cells. Specifically, it downregulated epithelial proteins such as E-cadherin while decreasing mesenchymal markers like vimentin .
  • Mechanistic Studies :
    • The mechanism of action involves the induction of reactive oxygen species (ROS), leading to apoptosis through mitochondrial pathways. This was evidenced by increased mitochondrial membrane potential decline and cytochrome c release .

Antimicrobial Activity

In addition to its anticancer potential, 7-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole has shown promising antimicrobial properties.

Antimicrobial Efficacy

A study on various triazole derivatives indicated that compounds similar to 7-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole exhibited significant antibacterial and antifungal activities. Notably:

  • Several synthesized compounds demonstrated higher inhibition rates against bacterial growth compared to standard antibiotics .

Summary of Biological Activities

The following table summarizes the biological activities associated with 7-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole:

Activity Target IC50 Value Notes
AnticancerHCT116 (colon cancer)0.43 µMInduces apoptosis and inhibits migration .
AntimicrobialVarious bacterial strainsNot specifiedHigher inhibition rates than parent compounds .

Q & A

Q. What are the optimized synthetic routes for 7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole derivatives?

  • Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For example:
  • Step 1 : Refluxing precursors (e.g., substituted hydrazides) in polar aprotic solvents like DMSO for 12–18 hours, followed by crystallization in ethanol-water mixtures (yields ~65%) .

  • Step 2 : Condensation with aldehydes in ethanol using glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure .

  • Key Variables : Reaction time (4–18 hours), solvent polarity, and temperature (reflux vs. room temperature) significantly impact yield and purity. Microwave-assisted synthesis can reduce reaction time while maintaining yields >70% .

    • Data Table :
PrecursorSolventTime (h)Yield (%)Purity (HPLC)Reference
2,4-Dichlorophenoxyacetic acid hydrazideDMSO186598%
Substituted benzaldehydeEthanol47295%

Q. Which spectroscopic techniques are critical for structural confirmation of benzotriazole derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm) and carbon hybridization .
  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+ for C₉H₇FN₃ at m/z 178.07) .
  • X-ray Crystallography : Resolves tautomeric forms and crystal packing, critical for understanding reactivity .

Q. How is antimicrobial activity evaluated for these compounds?

  • Methodological Answer :
  • Assay Design : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent blanks.
  • Data Interpretation : Activity correlates with electron-withdrawing substituents (e.g., -F, -Cl) enhancing membrane penetration .

Advanced Research Questions

Q. How do DFT calculations enhance understanding of electronic properties in benzotriazoles?

  • Methodological Answer :
  • Modeling : Use B3LYP/6-311G+(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for predicting reactive sites .

  • Applications : Correlate computed dipole moments (e.g., 4.2–5.8 D) with solvatochromic behavior in solvents of varying polarity .

    • Data Table :
CompoundHOMO (eV)LUMO (eV)Band Gap (eV)Reference
7-Fluoro-1-methyl derivative-6.8-1.94.9
Chlorinated analog-7.1-2.34.8

Q. What strategies resolve contradictions in reported reaction yields or spectral data?

  • Methodological Answer :
  • Reproducibility Checks : Validate solvent purity (e.g., anhydrous ethanol vs. technical grade) and reaction atmosphere (N₂ vs. air) .
  • Advanced NMR Techniques : 2D-NMR (e.g., HSQC, NOESY) clarifies ambiguous proton assignments caused by tautomerism .
  • Meta-Analysis : Compare crystallographic data (CCDC entries) to identify polymorphic variations .

Q. How can molecular docking predict bioactivity against target enzymes?

  • Methodological Answer :
  • Protocol : Use AutoDock Vina to dock triazole derivatives into active sites (e.g., E. coli DNA gyrase, PDB: 1KZN).
  • Key Metrics : Binding affinity (ΔG < -8 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., Asp73, Glu50) .

Q. What role do solvent effects play in reaction optimization?

  • Methodological Answer :
  • Solvent Screening : Compare aprotic (DMSO, DMF) vs. protic (ethanol, water) solvents using Kamlet-Taft parameters (π*, α, β) .
  • Case Study : DMSO increases reaction rate by stabilizing intermediates via dipole interactions, but ethanol improves crystallinity .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the antimicrobial potency of similar triazoles?

  • Methodological Answer :
  • Variables : Strain variability (e.g., clinical vs. lab-adapted S. aureus), inoculum size, and assay media (Mueller-Hinton vs. LB broth) .
  • Mitigation : Standardize protocols per CLSI guidelines and report log-fold MIC differences relative to controls.

Structure-Activity Relationship (SAR) Insights

Q. How do substituents influence bioactivity and physicochemical properties?

  • Methodological Answer :
  • Lipophilicity : Fluorine at C-7 increases logP (2.1 vs. 1.8 for non-fluorinated analogs), enhancing blood-brain barrier penetration .
  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce HOMO energy, improving oxidative stability .

Advanced Characterization

Q. What crystallographic techniques resolve tautomeric or polymorphic ambiguities?

  • Methodological Answer :
  • Single-Crystal XRD : Assigns tautomeric forms (e.g., 1H vs. 2H-triazole) via N–H bond lengths and torsion angles .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., F⋯H contacts < 2.7 Å) driving crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 2
7-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.